8-Bromoquinoline-5-sulfonyl chloride
Description
Significance of Quinoline (B57606) Derivatives in Advanced Synthetic Methodologies
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are integral to numerous areas of chemical science, particularly in medicinal chemistry and materials science. rsc.orgnih.gov The quinoline scaffold is a key structural motif in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. rsc.org In synthetic methodologies, the quinoline ring system offers a platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups at various positions. This functionalization is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. The development of novel synthetic methods to access functionalized quinolines remains an active area of research, driven by the continuous demand for new therapeutic agents and advanced materials. rsc.org
Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates in Modern Organic Synthesis
Sulfonyl chlorides are highly reactive and versatile intermediates in organic synthesis, primarily utilized for the introduction of the sulfonyl group into various organic molecules. libretexts.org Their reactivity is characterized by the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and phenols. This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. libretexts.orglibretexts.org Sulfonamides, in particular, are a cornerstone of medicinal chemistry, with many drugs containing this functional group exhibiting antibacterial, diuretic, and hypoglycemic activities. cbijournal.com Beyond their role in forming stable sulfonamide and sulfonate linkages, sulfonyl chlorides can also participate in various other transformations, further highlighting their importance as synthetic intermediates.
Contextualization of 8-Bromoquinoline-5-sulfonyl Chloride within Halogenated Quinoline-Sulfonyl Systems
This compound belongs to the broader class of halogenated quinoline-sulfonyl compounds. The presence of a halogen atom, in this case, bromine, on the quinoline ring significantly influences the electronic properties and reactivity of the molecule. Halogenated quinolines are known to possess a range of biological activities and are important precursors in cross-coupling reactions, allowing for the introduction of various substituents to the quinoline core. mdpi.com
The interplay between the bromo and sulfonyl chloride functionalities in this compound provides a dual handle for synthetic manipulation. The sulfonyl chloride group can be readily transformed into a sulfonamide or sulfonate ester, while the bromo group can participate in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable building block for the synthesis of complex, polyfunctionalized quinoline derivatives.
Overview of Research Directions and Future Prospects for Halogenated Quinoline Sulfonyl Chlorides
The research landscape for halogenated quinoline sulfonyl chlorides and their derivatives is expanding, driven by the quest for new therapeutic agents and functional materials. rsc.org Current research efforts are focused on several key areas:
Drug Discovery: The development of novel bioactive compounds by synthesizing libraries of quinoline-sulfonamide derivatives and screening them for various pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govmdpi.com The halogen substituent can be strategically varied to fine-tune the biological activity and pharmacokinetic profile of the molecules.
Catalyst Development: The use of quinoline-sulfonamide derivatives as ligands for transition metal catalysts. The nitrogen atom of the quinoline ring and the oxygen or nitrogen atoms of the sulfonamide group can act as coordinating sites for metal ions, leading to the formation of catalytically active complexes.
Materials Science: The synthesis of novel organic materials with interesting photophysical and electronic properties. The extended π-system of the quinoline ring, coupled with the electronic effects of the sulfonyl and halogen groups, can be exploited to design new fluorescent probes, organic light-emitting diode (OLED) materials, and other functional organic materials.
Future prospects in this field are likely to involve the development of more efficient and sustainable synthetic methods for the preparation of halogenated quinoline sulfonyl chlorides and their derivatives. Furthermore, the exploration of their applications in emerging areas such as chemical biology and supramolecular chemistry is expected to gain traction. The continued investigation of the structure-activity relationships of these compounds will be crucial for the rational design of new molecules with tailored properties.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅BrClNO₂S |
| Molecular Weight | 306.56 g/mol |
| Appearance | Solid |
| CAS Number | 930396-14-8 |
This data is compiled from publicly available chemical databases. cymitquimica.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWUIBNELGOUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290012 | |
| Record name | 8-Bromo-5-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930396-14-8 | |
| Record name | 8-Bromo-5-quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930396-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-5-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Bromoquinoline 5 Sulfonyl Chloride and Analogous Structures
Direct Synthesis Approaches
Direct synthesis approaches focus on constructing the target molecule by introducing the key functional groups—the C-8 bromine atom and the C-5 sulfonyl chloride moiety—onto the quinoline (B57606) scaffold. The sequence and method of these introductions define the specific synthetic pathway.
Halogenation of Quinoline-5-sulfonyl Chloride Precursors at the C-8 Position
One potential pathway to 8-Bromoquinoline-5-sulfonyl chloride involves the late-stage bromination of a quinoline-5-sulfonyl chloride precursor. Electrophilic aromatic substitution on the quinoline ring is heavily influenced by the reaction conditions. Under strong acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack and directs incoming electrophiles to the benzene (B151609) ring, primarily at the C-5 and C-8 positions. stackexchange.com
Following this principle, the bromination of quinoline-5-sulfonyl chloride would be expected to yield the 8-bromo derivative. The pre-existing sulfonyl chloride group at the C-5 position would further influence the regioselectivity of the incoming bromine electrophile. While this route is theoretically plausible, alternative pathways, such as the chlorosulfonation of a pre-brominated quinoline, are often more common. An operationally simple and metal-free protocol for the C-5 halogenation of 8-substituted quinolines has been established, showcasing the viability of selective halogenation on the quinoline ring. rsc.org
Direct Chlorosulfonation of 8-Brominated Quinoline Substrates
A more conventional and widely applied strategy is the direct chlorosulfonation of an 8-brominated quinoline substrate. This method involves introducing the sulfonyl chloride group onto a quinoline ring that already contains the C-8 bromine atom. The synthesis typically employs a strong chlorosulfonating agent, such as chlorosulfonic acid.
The reaction of 8-bromoquinoline (B100496) with chlorosulfonic acid is a classic example of electrophilic aromatic substitution. The directing effects of the quinoline ring system guide the incoming chlorosulfonyl group (-SO₂Cl) to the C-5 position, yielding this compound. A similar and well-documented reaction is the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride, where 8-hydroxyquinoline (B1678124) is treated with chlorosulfonic acid to achieve substitution at the 5-position. nih.gov The success of this analogous synthesis provides strong evidence for the feasibility and regioselectivity of the chlorosulfonation of 8-bromoquinoline.
Oxidative Chlorination for Sulfonyl Chloride Moiety Formation
Modern synthetic chemistry often favors oxidative methods for forming sulfonyl chlorides due to their efficiency and often milder conditions compared to traditional chlorosulfonation. These methods typically start from sulfur compounds in a lower oxidation state, such as thiols or disulfides. acsgcipr.org
The formation of a sulfonyl chloride can be efficiently achieved through the oxidative chlorination of a corresponding thiol (R-SH) or disulfide (R-S-S-R) precursor. In the context of this compound, this would involve the synthesis of 8-bromoquinoline-5-thiol or the corresponding disulfide, followed by an oxidative chlorination step. A variety of reagents have been proven effective for this transformation, including N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), which are known to be mild and efficient for converting sulfur compounds to the corresponding sulfonyl chlorides in good to excellent yields. researchgate.net Another efficient reagent, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), has also been shown to convert thiols and disulfides into the corresponding sulfonyl chlorides. lookchem.com
In a move towards greener chemistry, reagent systems based on hydrogen peroxide (H₂O₂) have been developed for oxidative chlorination. These systems are advantageous due to their cost-effectiveness, environmental friendliness, and the formation of water as a benign byproduct. organic-chemistry.org One highly reactive system combines H₂O₂ and thionyl chloride (SOCl₂) for the direct conversion of thiols to sulfonyl chlorides at room temperature, often with very short reaction times. organic-chemistry.org Another effective method utilizes hydrogen peroxide in the presence of zirconium tetrachloride for the high-yield conversion of both thiols and disulfides to sulfonyl chlorides under mild conditions. organic-chemistry.org The degradation of quinoline itself has been studied using advanced oxidation processes involving H₂O₂, highlighting the powerful oxidative nature of these systems. mdpi.comnih.gov
The development of metal-free synthetic protocols is a significant goal in modern chemistry to avoid toxic metal contamination in final products and reduce environmental impact. rsc.org For the oxidative chlorosulfonation of thiols and disulfides, several metal-free approaches have been established. Reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) provide efficient oxidative chlorination without the need for a metal catalyst. researchgate.net Furthermore, a continuous flow, metal-free protocol for synthesizing sulfonyl chlorides from thiols and disulfides has been developed using nitric acid, hydrochloric acid, and oxygen, demonstrating a scalable and environmentally conscious approach. nih.gov The broader trend of developing metal-free methods for modifying quinoline and related heterocycles underscores the importance of this research direction. bohrium.comnih.govresearchgate.net
Interactive Data Tables
Table 1: Reagents for Oxidative Chlorination of Thiol/Disulfide Precursors This table summarizes various reagent systems used for the conversion of thiols and disulfides to sulfonyl chlorides.
| Reagent System | Precursor | Key Advantages | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Thiols, Disulfides | Mild conditions, high yields | researchgate.net |
| Trichloroisocyanuric acid (TCCA) | Thiols, Disulfides | Mild, efficient, practical | researchgate.net |
| H₂O₂ / SOCl₂ | Thiols | Highly reactive, rapid, room temperature | organic-chemistry.org |
| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Mild conditions, high purity, avoids harsh reagents | organic-chemistry.org |
| HNO₃ / HCl / O₂ (Flow) | Thiols, Disulfides | Metal-free, continuous process, scalable | nih.gov |
Indirect Synthetic Pathways
Indirect synthetic routes are crucial for preparing quinoline sulfonyl chlorides when direct methods are not feasible or result in poor yields or incorrect isomers. These pathways often involve the transformation of pre-functionalized quinoline derivatives.
A well-established and common indirect method for synthesizing aryl sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. This two-step approach first involves the sulfonation of the quinoline ring, followed by conversion of the resulting sulfonic acid group into a sulfonyl chloride.
The chlorination step is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are classic reagents for this transformation. More modern reagents have also been developed to facilitate this conversion under milder conditions. For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been demonstrated as a highly efficient chlorinating agent for converting both alkyl and aryl sulfonic acids into their respective sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.com This method is noted for its mild conditions, short reaction times, and high efficiency. organic-chemistry.org Another approach involves the Sandmeyer-type reaction, where an amino group is converted into a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. durham.ac.ukacs.org This method offers excellent regiocontrol as the position of the sulfonyl chloride group is determined by the initial position of the amino group. durham.ac.uk A patent describes the synthesis of quinoline-5-sulfonyl chloride from 5-aminoisoquinoline (B16527) via a diazo-reaction followed by sulfuryl chloridization with sulfur dioxide. google.com
Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion
| Reagent | Typical Conditions | Advantages |
| Thionyl chloride (SOCl₂) | Heating, often with DMF catalyst | Readily available, effective |
| Phosphorus pentachloride (PCl₅) | Heating, solid reagent | Powerful chlorinating agent |
| TAPC | Room temperature, solvent-free | Mild conditions, high efficiency, short reaction time lookchem.com |
| SO₂ / CuCl₂ (Sandmeyer) | Acidic medium, low temperature | Excellent regiocontrol from corresponding amine durham.ac.uk |
Derivatization via Organometallic Quinoline Intermediates
The use of organometallic intermediates provides a modern and versatile route to sulfonyl chlorides. This strategy typically involves the formation of an organometallic quinoline species, such as an organolithium or organozinc compound, which is then trapped with a sulfur dioxide equivalent.
One such method involves the reaction of aryl- and heteroarylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). acs.org In this process, the organozinc reagent reacts with TCPC to generate an intermediate at the sulfonyl chloride oxidation state. This reactive intermediate can then be trapped in situ with an amine to form a sulfonamide. This approach demonstrates the feasibility of using a quinoline-zinc reagent to generate the sulfonyl chloride functionality, which could be isolated or used directly in subsequent reactions. The reaction does not require a transition-metal catalyst and is suitable for a range of electron-rich heteroarcycles. acs.org This methodology represents a significant advancement as it allows for the formation of the sulfonyl chloride group from a C-H or C-Halogen bond via an organometallic species, offering alternative disconnection strategies in synthesis.
Solid-supported reagents have emerged as a powerful tool in organic synthesis, primarily by simplifying reaction work-up and product purification. cam.ac.uksopachem.com In this context, a functional group or reagent is immobilized on a polymer resin. After the reaction, the resin-bound species can be easily removed by filtration.
While a specific example detailing the synthesis of this compound using a solid-supported reagent is not prominent in the literature, the principles of this methodology are directly applicable. For instance, a polymer-supported chlorinating agent could be employed to convert a quinoline sulfonic acid into the target sulfonyl chloride. Similarly, polymer-supported triphenylphosphine (B44618) has been widely used in transformations like converting alcohols to chlorides and in Staudinger reactions, demonstrating the utility of these reagents. sopachem.comdesigner-drug.com Furthermore, polymer-supported sulfonic acids have been used as recyclable catalysts for the synthesis of quinoline derivatives, indicating the compatibility of the quinoline scaffold with solid-phase techniques. asianpubs.org The application of this strategy would involve reacting the quinoline sulfonic acid with a polymer-bound chlorinating agent, followed by simple filtration to isolate the desired quinoline sulfonyl chloride in the solution phase, free from excess reagent and byproducts. cam.ac.uk
Regioselective Synthesis and Isomer Control
Achieving regioselectivity in the functionalization of the quinoline ring is a significant synthetic challenge. The inherent electronic properties of the quinoline system typically direct electrophilic substitution to the C8 position and nucleophilic substitution to the C2 and C4 positions. Therefore, specialized strategies are required to achieve substitution at other positions, such as C5.
Directing sulfonylation to the C-5 position of a quinoline ring requires overcoming its natural reactivity patterns. This can be achieved through either electrophilic substitution guided by a pre-existing directing group or through modern transition-metal-catalyzed C-H activation methods.
A classic example of electrophilic substitution is the direct sulfonation of 8-hydroxyquinoline with chlorosulfonic acid. This reaction yields 8-hydroxyquinoline-5-sulfonyl chloride, demonstrating high regioselectivity for the C-5 position. nih.gov The hydroxyl group at the C-8 position activates the ring and directs the incoming electrophile (the chlorosulfonyl group) to the C-5 position.
More recently, transition-metal-catalyzed reactions have provided powerful methods for remote C-H functionalization. A copper-catalyzed sulfonylation of 8-aminoquinoline (B160924) amides has been developed that selectively functionalizes the C-5 position. wpmucdn.comnus.edu.sg This reaction proceeds under mild conditions and tolerates a wide range of functional groups. The process is believed to involve a single-electron-transfer mechanism that generates a sulfonyl radical, which then engages in a C-S cross-coupling at the C-5 position. wpmucdn.comnus.edu.sg The selectivity for the C-5 position in these cases is controlled by a directing group attached at the C-8 position, highlighting a significant challenge and advancement in quinoline chemistry. ccspublishing.org.cn
Table 2: Methodologies for C-5 Selective Sulfonylation of Quinolines
| Method | Substrate | Reagent(s) | Key Feature |
| Electrophilic Substitution | 8-Hydroxyquinoline | Chlorosulfonic acid | OH group directs to C-5 nih.gov |
| C-H Activation | 8-Aminoquinoline amide | Arylsulfonyl chloride, CuI | Directing group-assisted remote C-H activation wpmucdn.comnus.edu.sg |
Directing Group Effects in C-H Activation for Remote Sulfonylation
The functionalization of distal C-H bonds (those not adjacent to the heteroatom) in N-heterocycles like quinoline is a formidable challenge. nih.gov The intrinsic reactivity often favors functionalization at the C-2 or C-8 positions due to the directing effect of the ring nitrogen. To achieve remote sulfonylation, particularly at the C-5 position, the use of a directing group (DG) is essential. nih.gov
A directing group is a functional group that is installed on the substrate to coordinate with a transition metal catalyst. This coordination forms a metallocyclic intermediate that brings the catalyst into close proximity with a specific, and often remote, C-H bond, enabling its selective activation and functionalization.
In the case of quinolines, an amide or similar group installed at the C-8 position has proven to be an effective directing group for C-5 functionalization. wpmucdn.comresearchgate.net For example, in the copper-catalyzed C-5 sulfonylation of N-(quinolin-8-yl)benzamides, the amide group acts in concert with the quinoline nitrogen to form a bidentate chelation with the copper catalyst. wpmucdn.com This coordination geometry positions the catalyst optimally to interact with and cleave the C-H bond at the C-5 position, leading to highly regioselective sulfonylation. This strategy effectively overrides the inherent electronic biases of the quinoline ring, providing a powerful and predictable method for controlling isomer formation in the synthesis of complex quinoline derivatives. nih.govnih.gov
Positional Control of Bromination (C-8) on the Quinoline Scaffold
Achieving regioselective bromination at the C-8 position of the quinoline ring is a significant synthetic challenge. Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines, with the 5-isomer often favored. uop.edu.pk Therefore, advanced methodologies employing directing groups are required to ensure high selectivity for the C-8 position.
A highly effective and contemporary strategy involves the use of a quinoline N-oxide as a directing group in conjunction with transition metal catalysis. acs.orgnih.gov Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinoline N-oxides. acs.orgresearchgate.net In this approach, the oxygen atom of the N-oxide coordinates to the metal center, directing the C-H activation and subsequent functionalization specifically to the C-8 position. acs.orgresearchgate.net This coordination forms a key five-membered rhodacycle intermediate, which is crucial for the high regioselectivity observed. acs.orgnih.gov The use of N-bromosuccinimide (NBS) as the bromine source in these Rh(III)-catalyzed reactions has been shown to be effective, providing the desired C-8 brominated quinoline N-oxide with high efficiency. researchgate.netmdpi.com This method demonstrates excellent functional group tolerance and can be performed on a gram scale. acs.orgnih.gov
The general mechanism for this directed bromination involves:
Coordination of the Rh(III) catalyst to the N-oxide oxygen atom.
Concerted metalation-deprotonation to form a stable cyclometalated rhodium intermediate.
Oxidative addition of the brominating agent (e.g., NBS) to the rhodium center.
Reductive elimination to form the C-Br bond at the C-8 position and regenerate the catalyst.
This N-oxide directed C-H activation strategy represents a significant advancement over classical methods, offering a reliable pathway to C-8 substituted quinolines, which are essential precursors for compounds like this compound.
Optimization of Reaction Conditions and Synthetic Efficiency
For the C-8 bromination step via Rh(III)-catalyzed C-H activation of quinoline N-oxide, several parameters have been optimized to maximize yield and selectivity. mdpi.com Key variables include the choice of catalyst, co-catalyst or additive, solvent, and temperature. Research has shown that a catalyst system comprising [RhCp*Cl₂]₂ with a silver salt additive like AgSbF₆ is highly effective. researchgate.netmdpi.com The addition of a sodium acetate (B1210297) (NaOAc) buffer was also found to be beneficial for the reaction. mdpi.com Trifluoroethanol has been identified as a suitable solvent for this transformation. mdpi.com
| Parameter | Condition | Effect on Efficiency | Reference |
|---|---|---|---|
| Catalyst | [RhCp*Cl₂]₂ (5 mol%) | High catalytic activity for C-H activation. | researchgate.netmdpi.com |
| Additive | AgSbF₆ (20 mol%) | Acts as a halide scavenger, generating a more active cationic Rh species. | researchgate.netmdpi.com |
| Buffer | NaOAc (20 mol%) | Beneficial for the reaction, likely by assisting in the deprotonation step. | mdpi.com |
| Bromine Source | N-Bromosuccinimide (NBS) (1.1 equiv) | Effective and convenient source of electrophilic bromine. | researchgate.netmdpi.com |
| Solvent | Trifluoroethanol (TFE) | Promotes the reaction, possibly by stabilizing the cationic intermediates. | mdpi.com |
The second key transformation is the introduction of the sulfonyl chloride group at the C-5 position. This is typically achieved through a two-step process: sulfonation followed by chlorination. For analogous structures like 8-hydroxyquinoline, direct reaction with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the C-5 position. nih.gov The reaction conditions often involve using an excess of chlorosulfonic acid and running the reaction at room temperature for an extended period. nih.gov In other cases, sulfonation is first performed using oleum (B3057394) (fuming sulfuric acid), followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) to convert the resulting sulfonic acid into the desired sulfonyl chloride. google.comwikipedia.org Optimization of this step involves controlling the temperature and the molar ratios of the reagents. For instance, in the sulfonation of quinoline, temperatures are typically maintained between 120 and 180°C to prevent side reactions and decomposition. google.com
| Step | Reagent | Typical Conditions | Purpose | Reference |
|---|---|---|---|---|
| Sulfonylation | Oleum (SO₃ in H₂SO₄) | 120-180°C, 1-6 hours | Introduces -SO₃H group. Temperature control is crucial to prevent polysulfonation and charring. | google.com |
| Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Ice bath to room temp., 24 h | Directly introduces the -SO₂Cl group in a single step on activated quinoline rings. | nih.gov |
| Chlorination | Thionyl Chloride (SOCl₂) | Follows sulfonation step | Converts the sulfonic acid (-SO₃H) to the sulfonyl chloride (-SO₂Cl). | wikipedia.org |
By carefully controlling the regioselectivity of the C-8 bromination using modern catalytic methods and optimizing the conditions for the subsequent C-5 sulfonyl chloride installation, an efficient synthetic route to this compound can be established.
Chemical Reactivity and Transformation Mechanisms of 8 Bromoquinoline 5 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom of the sulfonyl chloride group is highly electrophilic and readily undergoes attack by a wide range of nucleophiles. This reactivity is central to the synthesis of a diverse array of sulfonated quinoline (B57606) derivatives.
Formation of Quinoline Sulfonamide Derivatives
The most common transformation of 8-bromoquinoline-5-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This nucleophilic substitution reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is generally efficient and tolerates a wide variety of functional groups on the amine component.
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation by the base yields the stable sulfonamide product. This method is a cornerstone for creating libraries of quinoline sulfonamides for various chemical and biological applications.
| Amine Nucleophile | Base | Typical Solvent | Product Type |
|---|---|---|---|
| Primary Aliphatic/Aromatic Amines | Triethylamine, Pyridine | Dichloromethane (DCM), Chloroform | N-substituted-8-bromoquinoline-5-sulfonamide |
| Secondary Aliphatic/Aromatic Amines | Triethylamine, Pyridine | Dichloromethane (DCM), Chloroform | N,N-disubstituted-8-bromoquinoline-5-sulfonamide |
| Ammonia or Ammonium Hydroxide | - | Dioxane/Water | Unsubstituted 8-bromoquinoline-5-sulfonamide |
Synthesis of Sulfonyl Azides
This compound can be converted into 8-bromoquinoline-5-sulfonyl azide (B81097) through a nucleophilic substitution reaction with an azide salt, most commonly sodium azide (NaN₃). tandfonline.comorganic-chemistry.org This transformation is a practical method for introducing the energetic azide functionality. tandfonline.com Research has shown that using polyethylene (B3416737) glycol (PEG) as a reaction medium provides an efficient and environmentally benign procedure for this conversion, yielding products in excellent yields under mild, room-temperature conditions. tandfonline.comresearchgate.net
The reaction involves the displacement of the chloride ion by the azide anion. The resulting sulfonyl azides are valuable synthetic intermediates, used in click chemistry, Curtius-type rearrangements, and as precursors for nitrene insertions and the synthesis of N-heterocycles. tandfonline.com
Generation of Sulfonate Esters
The reaction of this compound with alcohols or phenols in the presence of a non-nucleophilic base like pyridine leads to the formation of sulfonate esters. This process, a form of O-sulfonylation, is analogous to the formation of sulfonamides. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center and displacing the chloride.
Sulfonate esters are important in their own right and also serve as excellent leaving groups in subsequent nucleophilic substitution reactions, effectively activating the alcohol's hydroxyl group for further transformations. While classical methods are common, modern synthetic protocols continue to be developed for sulfonic ester formation under various conditions. rsc.org
Reactions Leading to Sulfonyl Fluorides and Sulfones
Sulfonyl Fluorides: The chloride of the sulfonyl chloride group can be exchanged for a fluoride (B91410), yielding 8-bromoquinoline-5-sulfonyl fluoride. This conversion is typically achieved using a fluoride source such as potassium bifluoride (KHF₂). Sulfonyl fluorides are generally more stable and less susceptible to hydrolysis than their sulfonyl chloride counterparts but retain sufficient reactivity to act as covalent modifiers in chemical biology and as precursors in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.
Sulfones: Aryl sulfones can be synthesized from arylsulfonyl chlorides via transition-metal catalyzed cross-coupling reactions. A notable method is the palladium-catalyzed Suzuki-type coupling of an arylsulfonyl chloride with an arylboronic acid. organic-chemistry.orgchemrevlett.com This reaction allows for the formation of a carbon-sulfur bond, leading to unsymmetrical diaryl sulfones under mild conditions. organic-chemistry.org For this compound, this would involve coupling with a suitable boronic acid to yield a 5-(arylsulfonyl)-8-bromoquinoline derivative.
Reactions Involving the Bromine Substituent at C-8
The bromine atom at the C-8 position of the quinoline ring serves as a handle for a variety of transition-metal catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern organic synthesis for elaborating the quinoline scaffold.
Transition-Metal Catalyzed Cross-Coupling Reactions
The C-Br bond at the 8-position of the quinoline nucleus is susceptible to oxidative addition by low-valent transition metal catalysts, primarily those based on palladium. This initiates a catalytic cycle that can be exploited in several key cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, to form a new C-C bond. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base (e.g., Na₂CO₃, K₃PO₄) for activation of the boronic acid. researchgate.netharvard.edu This method would allow for the synthesis of 8-arylquinoline derivatives from this compound. Computational studies have affirmed the thermodynamic favorability of using 8-bromoquinoline (B100496) in such coupling schemes. usd.edu
Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgwikipedia.org A palladium catalyst is used in the presence of a base (e.g., triethylamine). wikipedia.org The reaction typically results in the formation of a substituted alkene at the 8-position of the quinoline ring, with high stereoselectivity for the trans isomer. organic-chemistry.org The viability of Heck reactions on the quinoline scaffold has been demonstrated, including intramolecular variants involving the 8-position. researchgate.net
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an arylalkyne. wikipedia.orgorganic-chemistry.org The process is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgyoutube.com Applying this to this compound would yield 8-alkynylquinoline derivatives, which are versatile intermediates for further synthesis. Successful Sonogashira couplings on similar 8-brominated heterocyclic systems have been reported. nih.gov
Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst with specialized, bulky phosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.org This reaction provides a direct route to 8-aminoquinoline (B160924) derivatives. The successful application of this reaction to 5-bromo-8-(benzyloxy)quinoline demonstrates its feasibility on the bromoquinoline core. ias.ac.inresearchgate.net
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand + Base (e.g., Na₂CO₃) | 8-Aryl/Vinyl-quinoline |
| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂/Ligand + Base (e.g., Et₃N) | 8-(Alkenyl)-quinoline |
| Sonogashira | Terminal Alkyne (H-C≡C-R) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 8-(Alkynyl)-quinoline |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/Ligand + Base (e.g., NaOtBu) | 8-(Amino)-quinoline |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Quinoline Core
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org This pathway is highly favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In this compound, the bromine atom at C-8 is the leaving group. The key activating groups are the sulfonyl chloride at C-5 and the quinoline ring nitrogen.
The Sulfonyl Chloride Group (-SO₂Cl) : This is a very strong electron-withdrawing group. However, it is positioned meta to the bromine atom, meaning it cannot directly stabilize the negative charge of the intermediate via resonance. Its activating effect is primarily inductive.
The SNAr mechanism involves:
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Leaving Group Departure : The aromatic system is restored as the bromide ion is expelled, resulting in the substituted product. libretexts.org
Given the meta-position of the powerful -SO₂Cl group relative to the bromine, SNAr at the C-8 position is expected to be less facile than in systems with ortho/para activation. Nonetheless, the combined electron-withdrawing nature of the sulfonyl chloride group and the quinoline heterocycle can render the C-8 position sufficiently electrophilic to react with strong nucleophiles under forcing conditions (e.g., high temperatures).
Radical Reactions Involving the Carbon-Bromine Bond
The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in various transformations. These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), often in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.org
A common radical reaction is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. libretexts.org The mechanism proceeds via a radical chain reaction:
Initiation : A radical initiator (e.g., AIBN) generates an initial radical, which then abstracts a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).
Propagation :
The tributyltin radical abstracts the bromine atom from this compound, forming tributyltin bromide and the 8-quinolyl-5-sulfonyl chloride radical.
This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product (quinoline-5-sulfonyl chloride) and regenerating the tributyltin radical, which continues the chain. libretexts.org
This aryl radical intermediate can also be trapped by other species, such as alkenes, to form new C-C bonds in a radical addition process. libretexts.org The regiochemistry of such additions is governed by the formation of the more stable radical intermediate. libretexts.org
Reactivity of the Quinoline Heterocycle in the Presence of Sulfonyl Chloride and Bromine Substituents
Electrophilic aromatic substitution (EAS) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. dalalinstitute.commasterorganicchemistry.com The quinoline ring system is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which makes the heterocyclic ring particularly unreactive. Electrophilic attack, when it occurs, preferentially happens on the carbocyclic (benzene) ring. scribd.com
The reactivity of this compound in EAS reactions is severely diminished due to the presence of two strongly deactivating substituents:
Bromine (at C-8) : Halogens are deactivating due to their inductive electron-withdrawing effect, although they are ortho-, para-directing because their lone pairs can donate into the ring to stabilize the cationic intermediate (arenium ion). dalalinstitute.com
Sulfonyl Chloride (at C-5) : The -SO₂Cl group is a powerful deactivating, meta-directing group due to its strong inductive and resonance electron-withdrawing effects.
Considering the directing effects of the existing groups:
The -SO₂Cl group at C-5 directs incoming electrophiles to the C-7 position.
The bromine atom at C-8 directs to the C-7 position (ortho).
The quinoline nitrogen deactivates the entire ring, especially the heterocyclic portion.
Both existing deactivating groups direct an incoming electrophile to the C-7 position. However, the cumulative deactivating effect of the bromine, the sulfonyl chloride, and the quinoline nitrogen makes further electrophilic substitution on this ring system extremely challenging. Such reactions would require harsh conditions (e.g., strong acids, high temperatures), and yields are expected to be very low. scribd.com Studies on the bromination of other 8-substituted quinolines confirm that substitution patterns are highly dependent on the electronic nature of the C-8 substituent, with substitution occurring at C-5 and/or C-7. researchgate.net With C-5 and C-8 already occupied by deactivating groups, the barrier to further substitution is substantial.
Nucleophilic Dearomatization Reactions of the Quinoline Core
Nucleophilic dearomatization reactions are fundamental transformations in organic synthesis that convert flat, aromatic systems into complex three-dimensional alicyclic structures. nih.govresearchgate.net For quinoline and its derivatives, this process is challenging due to the inherent stability of the aromatic system. researchgate.netacs.org Overcoming this energy barrier typically requires activation of the quinoline ring to enhance its electrophilicity. acs.org
In the case of this compound, the sulfonyl chloride moiety itself can act as an activating group. The nitrogen atom of the quinoline ring can attack its own sulfonyl group or another sulfonyl chloride molecule, forming a highly electrophilic N-sulfonylquinolinium salt in situ. mdpi.com This activation makes the quinoline core susceptible to attack by nucleophiles. The disruption of aromaticity is often compensated by the formation of a strong carbon-carbon or carbon-heteroatom bond. researchgate.netacs.org
The nucleophilic attack can occur at either the C2 or C4 position, leading to 1,2-dihydroquinoline (B8789712) or 1,4-dihydroquinoline (B1252258) derivatives, respectively. researchgate.netnih.gov The regioselectivity of this addition is influenced by steric and electronic factors, including the nature of the nucleophile and the substitution pattern on the quinoline ring. While specific studies on this compound are not prevalent, the presence of the electron-withdrawing sulfonyl group at C5 and the bromo group at C8 would significantly influence the electronic landscape of the quinolinium intermediate, thereby directing the regiochemical outcome of the nucleophilic attack. Lewis acids can also be employed to activate the quinoline ring towards nucleophilic addition, potentially controlling regiochemistry by preventing C2 addition and favoring attack at the C4 position. acs.org
Metal-Catalyzed C-H Functionalization of the Quinoline Ring
Transition metal-catalyzed C-H functionalization has become a powerful strategy for the regioselective synthesis of functionalized quinolines, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org The nitrogen atom of the quinoline ring can act as a directing group, coordinating to the metal center and positioning it for selective C-H cleavage at a specific position. nih.gov
For derivatives of 8-substituted quinolines, the substituent at the C8 position, in concert with the quinoline nitrogen, often forms a bidentate chelate with the metal catalyst. This chelation is a powerful tool for directing C-H activation to specific sites. For instance, the 8-aminoquinoline group is well-established as a robust directing group in metal-catalyzed C-H functionalization. researchgate.netsemanticscholar.org
While the 8-bromo substituent on this compound is not a classic directing group, the quinoline nitrogen itself can direct functionalization, typically at the C2 or C8 position. nih.gov However, distal C-H functionalization at other positions like C5 has been achieved using specific catalytic systems. For example, copper-catalyzed C5-sulfonylation of 8-aminoquinolines has been reported, demonstrating the feasibility of functionalizing this position through a chelation-assisted mechanism. nih.gov Iron-catalyzed C5-allylation of 8-amidoquinolines further underscores the potential for regioselective functionalization at positions distal from the coordinating nitrogen atom. nih.gov The electronic properties of the bromo and sulfonyl chloride substituents would play a crucial role in modulating the reactivity and selectivity of such C-H functionalization reactions.
| Reaction Type | Catalyst/Reagents | Position Functionalized | Directing Group |
| Arylation | Pd(OAc)₂ / Ag₂CO₃ | C2 | Quinoline N-Oxide |
| Amination | Cu(OAc)₂ / Ag₂CO₃ | C2 | Quinoline N-Oxide |
| Olefination | Co(III) catalyst / Acid | C8 | Quinoline N-Oxide |
| Amidation | Co(III) catalyst / Dioxazolones | C8 | Quinoline N-Oxide |
| Allylation | FeCl₃ / Allylic Alcohol | C5 | 8-Amidoquinoline |
| Chlorination | Cu(II) / LiOAc | C5 | 8-Amidoquinoline |
Mechanistic Investigations of Key Transformations
Proposed Reaction Pathways and Intermediates
Understanding the reaction mechanisms of this compound is crucial for controlling reactivity and predicting product outcomes.
For Nucleophilic Dearomatization: The reaction is proposed to initiate with the formation of a reactive N-sulfonylquinolinium salt intermediate. This electrophilic species is then attacked by a nucleophile. A plausible pathway involves:
Activation: The quinoline nitrogen reacts with the sulfonyl chloride to form the N-sulfonyl-8-bromoquinolinium chloride intermediate.
Nucleophilic Attack: A nucleophile adds to the C2 or C4 position of the activated quinolinium salt, breaking the aromaticity and forming a dihydropyridine (B1217469) intermediate.
Rearomatization/Further Reaction: Depending on the reaction conditions and the nature of the nucleophile, the intermediate may rearomatize through the elimination of a leaving group or undergo subsequent transformations.
For Metal-Catalyzed C-H Functionalization: The mechanism often involves a sequence of steps orchestrated by the transition metal catalyst. A common pathway for chelation-assisted C-H functionalization at the C5 position, for example, involves several key intermediates:
Coordination: The quinoline substrate coordinates to the metal center (e.g., Cu(II)) via the ring nitrogen and a directing group at the C8 position. nih.gov
C-H Activation: The metal center facilitates the cleavage of the C-H bond. This can occur through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or a single-electron transfer (SET) process. nih.govnih.gov Mechanistic studies on copper-mediated C5-chlorination of quinolines suggest a SET pathway, leading to a quinoline radical cation intermediate. nih.gov
Functionalization: The resulting organometallic intermediate reacts with the coupling partner. In the SET mechanism for chlorination, a chlorine atom is transferred from the copper complex to the C5 position. nih.gov
Catalyst Regeneration: The product is released, and the active catalyst is regenerated to complete the catalytic cycle. rsc.org
Key proposed intermediates in these transformations include N-sulfonylquinolinium salts, organometallic cyclometalated species (e.g., palladacycles or rhodacycles), and radical cations. nih.govresearchgate.net
Computational Chemistry for Transition State Analysis and Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, analyzing transition states, and calculating reaction energetics. nih.govnih.gov For reactions involving this compound, DFT calculations can provide deep insights into the viability of proposed pathways.
Methods such as B3LYP or M06-2X are commonly used to optimize the geometries of reactants, intermediates, transition states, and products. nih.govacs.org By calculating the energies of these species, a complete reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and the most favorable reaction pathway. researchgate.net
For instance, in a proposed C-H functionalization mechanism, DFT can be used to:
Model Intermediates: Determine the structure and stability of key intermediates, such as the initial substrate-catalyst complex or a cyclometalated species. rsc.org
Analyze Transition States: Locate the transition state structures connecting intermediates and calculate their corresponding energy barriers. For example, calculations can compare the energy barrier for C-H activation versus other potential pathways. nih.gov
Evaluate Selectivity: By comparing the activation energies for reactions at different positions on the quinoline ring (e.g., C2 vs. C5 vs. C8), computational models can predict or rationalize the observed regioselectivity.
The table below illustrates a hypothetical energy profile for a two-step reaction pathway, demonstrating how computational data can be used to understand reaction energetics.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (Quinoline + Catalyst) | 0.0 |
| TS1 | First Transition State | +20.5 |
| INT | Intermediate (e.g., cyclometalated complex) | +5.2 |
| TS2 | Second Transition State (Rate-Determining) | +25.8 |
| P | Products | -15.0 |
These theoretical studies provide a molecular-level understanding that complements experimental findings and guides the design of more efficient and selective reactions. acs.orgrsc.org
Kinetic and Spectroscopic Studies for Mechanism Elucidation
While computational studies provide a theoretical framework, experimental evidence from kinetic and spectroscopic studies is essential for validating proposed mechanisms.
Kinetic Studies: Measuring reaction rates under various conditions can provide crucial information about the reaction mechanism. For metal-catalyzed C-H functionalization, kinetic isotope effect (KIE) studies are particularly informative. nih.gov By comparing the reaction rates of a normal quinoline substrate with one that is deuterated at the C-H bond being functionalized, one can determine if C-H bond cleavage is involved in the rate-determining step of the reaction. A significant KIE (kH/kD > 1) indicates that C-H activation is indeed rate-limiting. nih.gov Conversely, a KIE value of ~1 suggests that a step prior to C-H cleavage, such as catalyst coordination, is the slowest step. nih.gov
Spectroscopic Studies: Spectroscopic techniques are used to detect and characterize reaction intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to identify transient intermediates if they are sufficiently stable and present in detectable concentrations. For example, ¹H-¹⁵N HMBC NMR has been used to provide evidence of palladium-quinoline interactions. researchgate.net
UV-Visible Spectroscopy: This technique can be employed to monitor the progress of a reaction, particularly if the reactants, intermediates, or products have distinct chromophores. It is often used in kinetic studies to determine reaction rates by following the change in absorbance over time. mdpi.com
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect cationic intermediates, such as the proposed N-sulfonylquinolinium salt or metal-coordinated species, providing direct evidence for their existence in the reaction mixture.
Together, these experimental techniques provide the data needed to construct a comprehensive and evidence-based understanding of the chemical transformations of this compound. acs.org
Advanced Synthetic Applications and Derivatization Strategies
Building Block for the Construction of Complex Polycyclic and Heterocyclic Architectures
The inherent reactivity of the 8-bromoquinoline-5-sulfonyl chloride scaffold allows for its elaboration into more complex molecular frameworks. A primary strategy involves the synthesis of hybrid molecules containing the quinoline (B57606) core linked to other heterocyclic systems, most notably 1,2,3-triazoles.
The synthesis of these quinoline-triazole hybrids typically begins with the reaction of a quinoline sulfonyl chloride with an amine that also contains a terminal alkyne (a propargyl group). This initial step forms a quinoline-sulfonamide derivative bearing an acetylene (B1199291) moiety. nih.govresearchgate.net This alkyne-functionalized intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with various organic azides. mdpi.comnih.gov This powerful and efficient reaction regioselectively yields 1,4-disubstituted 1,2,3-triazole rings, covalently linking the quinoline-sulfonamide scaffold to another molecular fragment. researchgate.netnih.gov This methodology provides a robust platform for creating libraries of complex heterocyclic compounds where the triazole ring acts as a stable and rigid linker between the quinoline core and other pharmacophores. researchgate.netjuniperpublishers.com
While direct annulation reactions starting from this compound to form fused polycyclic systems are not extensively documented, related quinoline-8-sulfenyl halides have been shown to undergo annulation with cyclic alkenes to produce tetracyclic mdpi.comresearchgate.netthiazino[2,3,4-ij]quinolin-11-ium derivatives. researchgate.net Such reactions highlight the capacity of the quinoline skeleton to participate in ring-forming processes to build elaborate polycyclic architectures. rsc.orgmdpi.comnih.gov
Design and Synthesis of Biologically Relevant Quinoline and Sulfonamide Scaffolds
A significant application of this compound and its analogs is in the synthesis of quinoline-based sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonyl chloride group reacts readily with primary or secondary amines to form stable sulfonamide linkages (-SO₂NRR'). This straightforward reaction allows for the introduction of a vast array of substituents, making it a cornerstone of medicinal chemistry programs aimed at developing enzyme inhibitors and other therapeutic agents. nih.gov
Researchers have synthesized extensive series of quinoline-sulfonamides and evaluated their potential as multi-targeting agents for neurodegenerative conditions like Alzheimer's disease by testing their ability to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs). rsc.org Other studies have focused on developing these scaffolds as inhibitors of carbonic anhydrase (CA) isoforms, particularly the cancer-associated isoforms hCA IX and hCA XII, which are implicated in tumor progression. nih.govmdpi.comresearchgate.net Furthermore, quinoline-8-sulfonamide (B86410) derivatives have been specifically designed and synthesized as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme critical to cancer cell metabolism, demonstrating their potential as selective anti-cancer agents. mdpi.comnih.govnih.gov The biological activity of these scaffolds is often tuned by the nature of the amine component coupled to the quinoline sulfonyl chloride core.
The table below summarizes research findings on various biologically active quinoline sulfonamide derivatives.
| Derivative Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Quinoline-5-Sulfonamides | Anticancer & Antimicrobial | Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide showed high activity against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells, as well as MRSA isolates. | nih.gov |
| Quinoline-8-Sulfonamides | Pyruvate Kinase M2 (PKM2) Inhibition | Designed as PKM2 modulators, certain triazole-containing derivatives reduced intracellular pyruvate levels in A549 lung cancer cells, impacting cancer cell viability. | mdpi.comnih.gov |
| 4-Anilinoquinoline-based Sulfonamides | Carbonic Anhydrase (CA) Inhibition | Derivatives showed potent, single-digit nanomolar inhibition of cancer-related isoforms hCA IX (Kᵢ = 5.5 nM) and hCA XII (Kᵢ = 8.7 nM). | nih.govmdpi.com |
| 3-(Quinolin-4-ylamino)benzenesulfonamides | Carbonic Anhydrase (CA) Inhibition | Compounds demonstrated effective inhibition of cytosolic isoforms hCA I and hCA II, with Kᵢ values in the submicromolar range for hCA II (as low as 0.083 µM). | tandfonline.com |
| General Quinoline-Sulfonamides | Cholinesterase (ChE) & Monoamine Oxidase (MAO) Inhibition | Synthesized as dual inhibitors for potential Alzheimer's disease therapy, with IC₅₀ values in the sub-micromolar range against MAO-A (0.59 µM), MAO-B (0.47 µM), and BChE (0.58 µM). | rsc.org |
Development of Novel Reagents and Catalysts Incorporating the this compound Moiety
The application of this compound in the direct development of novel reagents or catalysts is not extensively documented in the reviewed scientific literature. The primary role of this compound is consistently reported as a structural building block for the synthesis of larger, functionally diverse molecules, particularly those with biological relevance.
The quinoline nucleus itself is a known chelating agent, capable of coordinating with metal ions. This property is fundamental to the design of certain catalysts. However, research has not specifically focused on incorporating the 8-bromoquinoline-5-sulfonyl moiety into ligands for catalysis. The synthetic utility of the compound is typically exploited through the reactivity of the sulfonyl chloride and the bromo groups rather than its potential as a coordinating agent.
Application in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency in generating molecular complexity and diversity. nih.govnih.govjocpr.commdpi.com They are powerful tools in drug discovery for the rapid assembly of compound libraries. mdpi.com
Despite the utility of MCRs, the direct participation of this compound as a reactant in well-known MCRs (such as the Ugi, Passerini, or Hantzsch reactions) is not prominently described in the available literature. The synthesis of complex quinoline-containing heterocycles is often achieved through sequential, stepwise reactions rather than classical one-pot MCRs. For instance, the formation of quinoline-triazole hybrids involves a distinct sulfonamide formation step followed by a separate cycloaddition reaction. nih.govresearchgate.net While the sulfonyl chloride group is reactive, its integration into the complex, concerted bond-forming cascades of MCRs has not been established as a routine application for this specific building block.
Utilization in Solid-Phase Organic Synthesis for Combinatorial Libraries
Solid-phase organic synthesis (SPOS) is a foundational technology for the production of combinatorial libraries, enabling the rapid and parallel synthesis of thousands of distinct compounds. crsubscription.com This methodology is particularly well-suited for creating libraries of sulfonamides. General strategies for the solid-phase synthesis of sulfonamide libraries have been well-established. nih.govnih.govacs.org
A common approach involves using a resin-bound amine as a starting point. The solid-supported amine is treated with a sulfonyl chloride, such as this compound, in solution. The excess reagent and byproducts are then easily removed by washing the resin, leaving the pure, resin-bound sulfonamide. acs.org This process can be repeated in parallel with a diverse array of sulfonyl chlorides or amines to generate a large library of compounds. researchgate.net
Alternatively, the 8-bromoquinoline (B100496) moiety could be attached to a solid support via a suitable linker at a different position, after which the sulfonyl chloride group can be reacted with various amines in solution. The final products are then cleaved from the resin for screening. researchgate.netrsc.org Although specific examples detailing the use of this compound in a large-scale combinatorial synthesis have not been reported, its chemical properties make it an ideal reagent for such applications, allowing for the generation of diverse libraries of 8-bromoquinoline-5-sulfonamides for high-throughput screening in drug discovery programs.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 8-Bromoquinoline-5-sulfonyl chloride. By analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, the substitution pattern on the quinoline (B57606) ring can be definitively confirmed.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the substituted quinoline ring. Due to the electron-withdrawing nature of the bromine atom at the C8 position and the sulfonyl chloride group at the C5 position, these protons are anticipated to be deshielded and resonate at downfield chemical shifts, typically between 7.5 and 9.5 ppm. The precise chemical shifts and the observed coupling constants (J-values) between adjacent protons allow for the unambiguous assignment of each proton to its specific position on the ring system. For instance, the proton at C2 is often the most downfield signal in quinoline systems.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, corresponding to the nine carbon atoms of the quinoline core. The carbons directly attached to the electronegative bromine (C8), nitrogen (C8a and C2), and the sulfonyl chloride group (C5) are expected to show significant shifts. The chemical shifts for the quinoline ring carbons generally appear in the range of 120-155 ppm. publish.csiro.au The specific positions of these signals provide conclusive evidence for the 8-bromo and 5-sulfonyl chloride substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |
| ¹H | H-2 | 9.0 - 9.4 | Doublet of doublets (dd) |
| ¹H | H-3 | 7.6 - 8.0 | Doublet of doublets (dd) |
| ¹H | H-4 | 8.8 - 9.2 | Doublet of doublets (dd) |
| ¹H | H-6 | 8.2 - 8.6 | Doublet (d) |
| ¹H | H-7 | 7.8 - 8.2 | Doublet (d) |
| ¹³C | C-2 | 150 - 154 | CH |
| ¹³C | C-3 | 122 - 126 | CH |
| ¹³C | C-4 | 135 - 139 | CH |
| ¹³C | C-4a | 148 - 152 | C (Quaternary) |
| ¹³C | C-5 | 134 - 138 | C (Quaternary) |
| ¹³C | C-6 | 130 - 134 | CH |
| ¹³C | C-7 | 128 - 132 | CH |
| ¹³C | C-8 | 120 - 124 | C (Quaternary) |
| ¹³C | C-8a | 140 - 144 | C (Quaternary) |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The nominal molecular weight of the compound is 306 g/mol .
A key feature in the mass spectrum of this compound is its unique isotopic pattern, arising from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org This results in a characteristic cluster of peaks for the molecular ion (M⁺). The most intense peak corresponds to the molecule containing the most abundant isotopes (C₉H₅⁷⁹Br³⁵ClNO₂S). Other peaks appear at M+2 (due to ⁸¹Br or ³⁷Cl) and M+4 (due to ⁸¹Br and ³⁷Cl), with relative intensities that are highly predictable and serve as a definitive fingerprint for a molecule containing one bromine and one chlorine atom. nist.govsavemyexams.comyoutube.com
Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for aryl sulfonyl chlorides include the loss of the chlorine radical (M-Cl), the sulfonyl chloride moiety (M-SO₂Cl), or the neutral loss of sulfur dioxide (M-SO₂). nih.govacs.orgresearchgate.net Analysis of the mass-to-charge ratio (m/z) of these fragments provides corroborating evidence for the compound's structure.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Expected m/z (for ⁷⁹Br, ³⁵Cl) | Notes |
| [M]⁺ | [C₉H₅BrClNO₂S]⁺ | 304 | Molecular ion. Exhibits a complex M, M+2, M+4 pattern. |
| [M-Cl]⁺ | [C₉H₅BrNO₂S]⁺ | 269 | Loss of chlorine atom. Still shows Br isotopic pattern. |
| [M-SO₂]⁺ | [C₉H₅BrClN]⁺ | 240 | Loss of sulfur dioxide. Still shows Br and Cl isotopic patterns. |
| [M-SO₂Cl]⁺ | [C₉H₅BrN]⁺ | 208 | Loss of the sulfonyl chloride group. Still shows Br isotopic pattern. |
| [C₉H₅N]⁺ | [C₉H₅N]⁺ | 127 | Quinoline radical cation fragment. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the vibrations of the sulfonyl chloride group and the aromatic quinoline system.
The most prominent features in the IR spectrum are the strong, sharp absorption bands associated with the sulfonyl chloride moiety. acdlabs.com These include the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1370-1410 cm⁻¹ and 1170-1204 cm⁻¹, respectively. libretexts.org The S-Cl stretching vibration typically gives rise to a band in the lower frequency region of the spectrum.
Vibrations associated with the quinoline ring also provide characteristic signals. These include aromatic C-H stretching vibrations, which typically appear just above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) | 1370 - 1410 | Strong |
| Symmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) | 1170 - 1204 | Strong |
| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | Medium-Weak |
| Aromatic C=C / C=N Stretch | Quinoline Ring | 1400 - 1600 | Medium-Strong (multiple bands) |
| C-Br Stretch | Bromo-substituent | 500 - 650 | Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination
For compounds that can be obtained in a suitable crystalline form, single-crystal X-ray crystallography provides the most definitive structural proof. This technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of atoms in the solid state.
While no public crystal structure for this compound is currently available, this method, if applied to a suitable crystal of the compound or a crystalline derivative, would unambiguously confirm its molecular structure. It would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and geometry of the bromo- and sulfonyl chloride-substituted quinoline core. chemmethod.comresearchgate.net Furthermore, the analysis would reveal details about the crystal packing, including any intermolecular interactions such as π-stacking of the quinoline rings, which govern the solid-state properties of the material.
Chromatographic Techniques (GC, HPLC, TLC) for Purity Assessment and Isolation
Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation during synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is the preferred method for quantitative purity analysis. researchgate.netresearchgate.net A C18 silica (B1680970) column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector, as the quinoline ring is strongly chromophoric. This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to determine appropriate solvent systems for larger-scale purification by column chromatography. researchgate.netijpsr.com For a compound of this polarity, a silica gel plate would be used as the stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The position of the compound spot, identified by its retention factor (Rf) value under UV light, indicates its relative polarity.
Gas Chromatography (GC): Due to the relatively high molecular weight and the reactive nature of the sulfonyl chloride group, which can be prone to degradation at high temperatures, GC is generally less suitable for the analysis of this compound compared to HPLC.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8-bromoquinoline-5-sulfonyl chloride to minimize side reactions?
- Methodological Answer : Synthesis optimization requires controlled sulfonation and bromination steps. Key parameters include temperature (maintained below 40°C to prevent over-sulfonation), stoichiometric ratios of chlorosulfonic acid to quinoline derivatives (typically 1:1.2), and inert atmosphere conditions to avoid hydrolysis . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the sulfonyl chloride precursor before bromination. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and characterize intermediates via -NMR (quinoline proton shifts at δ 8.5–9.0 ppm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile or neoprene), sealed goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to its volatility and potential respiratory irritation. In case of exposure, immediately wash skin with soap/water and seek medical attention if irritation persists. Store at 2–8°C in airtight containers to avoid moisture-induced decomposition . Waste must be segregated and neutralized with sodium bicarbonate before disposal by certified hazardous waste handlers .
Q. How should researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS for m/z ~290 [M+H]) to confirm molecular weight and detect impurities. Elemental analysis (CHBrClNOS) should align with theoretical values (C: 35.02%, H: 1.96%). For trace moisture sensitivity, Karl Fischer titration ensures <0.5% water content .
Advanced Research Questions
Q. How do structural modifications of this compound affect its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the quinoline core for nucleophilic attack at the 5-position. Bromine at C8 sterically hinders para-substitution but enhances electrophilicity at C5. Systematic SAR studies using amines (e.g., benzylamine, morpholine) reveal that bulky nucleophiles yield lower conversion rates (<60%) due to steric clashes, while primary amines achieve >85% yield in DCM at 0°C . Computational modeling (DFT, B3LYP/6-31G*) can predict reaction pathways by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardize testing using reference compounds (e.g., cisplatin for cytotoxicity) and replicate experiments across multiple labs. Meta-analysis of IC values (log-transformed for normality) with ANOVA identifies significant outliers. For enzyme inhibition studies, ensure consistent buffer conditions (pH 7.4, 25°C) and validate target specificity via knockout models or competitive binding assays .
Q. How can hybrid computational-experimental approaches improve the design of this compound-based protease inhibitors?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to simulate ligand-protein interactions (e.g., SARS-CoV-2 M). Prioritize compounds with binding energies <−8 kcal/mol and RMSD <2 Å. Validate top candidates via SPR (surface plasmon resonance) to measure binding kinetics (k/k) and correlate with in vitro IC values. Use QSAR models (partial least squares regression) to refine substituent effects on inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
